2',6'-Dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile
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Overview
Description
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond . Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless fuming liquid with an odor described as ammoniacal, pepper-like . The term ‘dioxo’ typically refers to the presence of two oxygen atoms in a molecule, often in the form of carbonyl groups .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of the spiro[adamantane-2,4’-piperidine] moiety. Spirocyclic compounds are characterized by two ring systems sharing a single atom, the ‘spiro’ atom . In this case, the spiro atom would be a carbon atom of the adamantane moiety. The dioxo groups and dicarbonitrile groups would add further complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of the adamantane moiety might confer stability and rigidity, while the piperidine moiety might influence the compound’s basicity . The dioxo and dicarbonitrile groups might also influence properties such as polarity and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Kayukova et al. (1998) explored the reactivity of a structurally similar compound, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, with alcohols and ketoximes, forming derivatives that are precursors for the synthesis of dihydrofurans and tetrahydro-4H-chromene series. This study underlines the compound's role in the innovative synthesis of heterocyclic compounds, which are critical in medicinal chemistry and material science (Kayukova et al., 1998).
Polymerization Process
Kameshima et al. (2002) investigated a novel five-membered cyclic thiocarbonate bearing an adamantane moiety in cationic ring-opening polymerization. This process resulted in polythiocarbonate through isomerization of the thiocarbonyl group, showcasing the potential of adamantane derivatives in the development of advanced polymeric materials (Kameshima et al., 2002).
Antimicrobial and Anti-HIV-1 Activities
El-Emam et al. (2004) synthesized certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and related derivatives, evaluating their in vitro activities against strains of bacteria and the yeast-like fungus Candida albicans. Notably, some derivatives demonstrated significant antimicrobial activities, highlighting the therapeutic potential of adamantane derivatives (El-Emam et al., 2004).
Anti-Inflammatory Activity
Fytas et al. (2010) reported on spiropiperazines derivatives, including spiro[piperidine-2,2'-adamantane] compounds, and their activity against influenza A H3N2 virus. This research underscores the significance of adamantane and piperidine derivatives in the development of antiviral agents with potential applications in treating influenza and related viral infections (Fytas et al., 2010).
Mechanism of Action
Target of Action
The adamantane and piperidine moieties in the compound are found in various pharmaceuticals, suggesting potential bioactivity .
Mode of Action
Compounds containing adamantane and piperidine moieties have been shown to interact with various biological targets, potentially leading to therapeutic effects .
Pharmacokinetics
The compound’s structure suggests it might be lipophilic, which could influence its absorption and distribution .
Properties
IUPAC Name |
2',6'-dioxospiro[adamantane-2,4'-piperidine]-3',5'-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-6-12-14(20)19-15(21)13(7-18)16(12)10-2-8-1-9(4-10)5-11(16)3-8/h8-13H,1-5H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTLJEIOJAIIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C(C(=O)NC(=O)C4C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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